(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule featuring a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 2-furylmethylidene to form an intermediate, which is then reacted with 3-chlorophenyl isothiocyanate under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or .
Reduction: Reduction reactions can be carried out using or .
Substitution: Halogen substitution reactions can occur with reagents such as in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction can produce alcohols or amines .
Scientific Research Applications
(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(3-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H11BrClNO2S2 |
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Molecular Weight |
476.8 g/mol |
IUPAC Name |
(5Z)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-3-(3-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H11BrClNO2S2/c21-13-6-4-12(5-7-13)17-9-8-16(25-17)11-18-19(24)23(20(26)27-18)15-3-1-2-14(22)10-15/h1-11H/b18-11- |
InChI Key |
REXIYEPCAHXOCL-WQRHYEAKSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)Br)/SC2=S |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)SC2=S |
Origin of Product |
United States |
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